
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids These compounds are known for their diverse biological activities and are often found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Alkyl halides in the presence of a base, reflux
Major Products Formed
Oxidation: Methyl (2E)-3-(3-carboxy-4-hydroxyphenyl)prop-2-enoate
Reduction: Methyl (2E)-3-(3-hydroxymethyl-4-hydroxyphenyl)prop-2-enoate
Substitution: Methyl (2E)-3-(3-alkoxy-4-hydroxyphenyl)prop-2-enoate
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and formyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: Similar structure with an aldehyde group and a phenyl ring.
Coumarin: Contains a lactone ring fused to a benzene ring, similar aromatic properties.
Vanillin: Contains a formyl group and a hydroxy group on a benzene ring.
Uniqueness
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its methyl ester group distinguishes it from other similar compounds, influencing its solubility and reactivity.
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
methyl 3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3 |
InChI-Schlüssel |
YZCNMNIEOSATKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
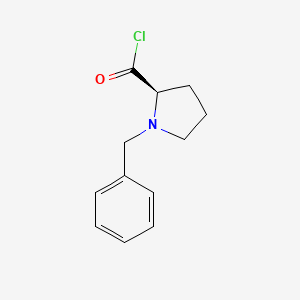
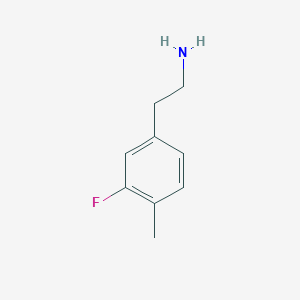
![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
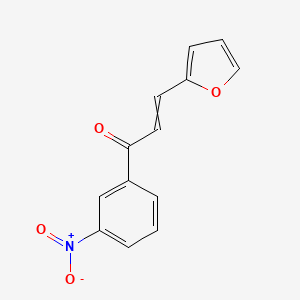
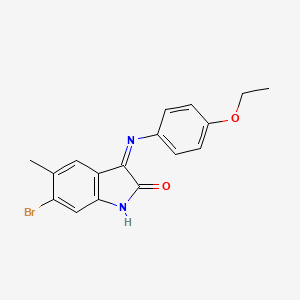
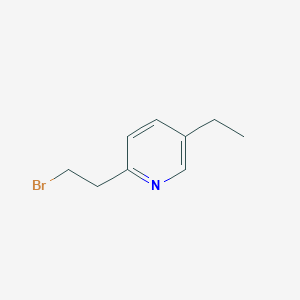
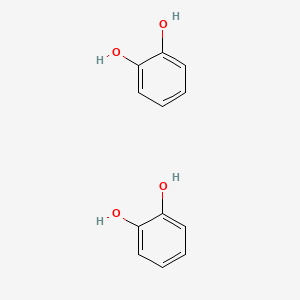

![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)


![Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)](/img/structure/B12446843.png)
